(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride
Overview
Description
(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[22It is widely used in organic synthesis, particularly for the derivatization of alcohols and amines to determine their enantiomeric purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride can be synthesized by reacting (−)-camphanic acid with thionyl chloride. The reaction typically involves the following steps:
- Dissolve (−)-camphanic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Remove the solvent under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: It can be hydrolyzed to form (−)-camphanic acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents are typically used.
Catalysts: In some cases, catalysts such as pyridine may be used to enhance the reaction rate.
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
(−)-Camphanic Acid: Formed by hydrolysis.
Scientific Research Applications
(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride has several scientific research applications, including:
Chiral Derivatization: Used to determine the enantiomeric purity of alcohols and amines by forming diastereomers that can be separated and analyzed by chromatographic techniques.
Organic Synthesis: Employed as a reagent in the synthesis of various chiral compounds.
Pharmaceutical Research: Utilized in the development of chiral drugs and the study of their pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of (1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride involves the formation of a covalent bond with nucleophiles. The carbonyl chloride group is highly reactive and readily reacts with nucleophiles to form esters or amides. This reaction is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- (1S)-(+)-10-Camphorsulfonyl chloride
- (1S)-(+)-Menthyl chloroformate
- (1S)-(+)-Ketopinic acid
- (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride
- (1R,3S)-(+)-Camphoric acid
Uniqueness
(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride is unique due to its specific chiral structure, which makes it highly effective as a chiral derivatizing agent. Its ability to form stable diastereomers with various nucleophiles allows for precise determination of enantiomeric purity in complex mixtures .
Properties
IUPAC Name |
(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9?,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWODJTHKJQDZ-QVDQXJPCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@]2(CCC1(C(=O)O2)C)C(=O)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39637-74-6 | |
Record name | 3-oxa-2-oxobornane-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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